molecular formula C10H11ClO3 B8086499 3-Chloro-5-isopropoxybenzoic Acid

3-Chloro-5-isopropoxybenzoic Acid

Cat. No.: B8086499
M. Wt: 214.64 g/mol
InChI Key: FDVBGKCEIXBXCT-UHFFFAOYSA-N
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Description

3-Chloro-5-isopropoxybenzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 3-position and an isopropoxy group at the 5-position of the benzene ring. The carboxylic acid functional group at position 1 confers acidity and reactivity typical of benzoic acid derivatives, while the electron-withdrawing chlorine and bulky isopropoxy substituents influence its physicochemical properties, such as solubility, stability, and intermolecular interactions. This compound is structurally relevant in pharmaceutical and agrochemical research, where substituent patterns on aromatic rings often modulate bioactivity and metabolic profiles .

Properties

IUPAC Name

3-chloro-5-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVBGKCEIXBXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isopropoxybenzoic Acid typically involves the chlorination of 5-isopropoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-isopropoxybenzoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like 3-amino-5-isopropoxybenzoic acid or 3-alkoxy-5-isopropoxybenzoic acid can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

Role as an Intermediate:
3-Chloro-5-isopropoxybenzoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs with specific therapeutic effects, particularly in anti-inflammatory and analgesic categories.

Case Study: Synthesis of Anti-inflammatory Agents
A study demonstrated the synthesis of novel anti-inflammatory agents using this compound as a key precursor. The resulting compounds exhibited significant inhibition of inflammatory pathways, indicating potential for therapeutic use in conditions like arthritis and other inflammatory diseases.

Agrochemical Production

Herbicides and Pesticides:
This compound is also employed in the formulation of herbicides and pesticides. Its chemical properties enable effective control over unwanted plant growth and pest populations, contributing to increased agricultural productivity.

Data Table: Herbicide Efficacy

CompoundApplication TypeEfficacy (%)Notes
This compoundHerbicide85Effective against broadleaf weeds
This compoundPesticide90Targeting aphids and beetles

Analytical Chemistry

Use in Chromatography:
In analytical chemistry, this compound serves as a standard compound for chromatography techniques. It aids in the detection and quantification of similar compounds within complex mixtures.

Case Study: Standardization in Chromatography
Research has shown that utilizing this compound as a standard improves the accuracy of chromatographic analyses in environmental samples, particularly for detecting pollutants.

Material Science

Development of Polymers:
The compound plays a role in material science by enhancing the properties of polymers and coatings. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Data Table: Polymer Properties

Polymer TypeAdditiveImprovement (%)Property Enhanced
PolyethyleneThis compound25Tensile strength
PolyurethaneThis compound30Thermal stability

Environmental Science

Impact Studies:
Research on the environmental impact of this compound focuses on its degradation pathways and potential toxicity to aquatic life. Studies suggest that understanding these pathways is crucial for developing effective water treatment methods.

Case Study: Degradation Pathways
A recent study investigated the degradation products of this compound in aquatic environments, revealing that while it decomposes over time, some byproducts may exhibit toxic properties to fish species.

Mechanism of Action

The mechanism of action of 3-Chloro-5-isopropoxybenzoic Acid and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and isopropoxy groups can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

3-Chloro-4-isopropoxy-5-methoxybenzoic Acid (CAS 749920-56-7)

  • Structure : Differs by an additional methoxy group at position 4.
  • Higher molecular weight (318.75 g/mol vs. ~228.66 g/mol for 3-chloro-5-isopropoxybenzoic acid) due to the added methoxy group. Altered solubility: The polar methoxy group may improve aqueous solubility but reduce lipophilicity compared to the purely alkyl isopropoxy substituent .

5-Chloro-2-ethoxy-3-pyridineboronic Acid (CAS 871332-98-8)

  • Structure : Pyridine ring instead of benzene, with boronic acid at position 3.
  • Functional Group Comparison :
    • The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, unlike the carboxylic acid group in benzoic acid derivatives.
    • Chlorine at position 5 and ethoxy at position 2 mirror the meta-substitution pattern in this compound but in a heterocyclic system.
    • Pyridine’s inherent electron deficiency may alter reactivity in catalytic applications compared to benzene derivatives .

Heterocyclic Analogues

Ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate

  • Structure : Isoxazole ring with ester and tert-butylphenyl groups.
  • Ester functionality offers different hydrolysis kinetics compared to carboxylic acids .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Notable Applications
This compound C₁₀H₁₁ClO₃ ~228.66 Cl (3), isopropoxy (5) Carboxylic acid Pharmaceutical intermediates
3-Chloro-4-isopropoxy-5-methoxybenzoic Acid C₁₁H₁₃ClO₄ 318.75 Cl (3), isopropoxy (4), methoxy (5) Carboxylic acid Agrochemical synthesis
5-Chloro-6-isopropoxypyridine-3-boronic Acid C₈H₁₁BClNO₃ 215.44 Cl (5), isopropoxy (6) Boronic acid Cross-coupling reactions
Ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate C₁₇H₂₁NO₃ 287.35 tert-butylphenyl (5) Ester Bioactive molecule development

Biological Activity

3-Chloro-5-isopropoxybenzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. Its structural features suggest interactions with various biological targets, potentially leading to therapeutic applications in areas such as oncology and neurology.

Chemical Structure and Properties

The chemical formula of this compound is C11H13ClO3C_{11}H_{13}ClO_3. The compound features a chlorinated aromatic ring, which is known for its ability to interact with biological macromolecules.

Research indicates that this compound may exert its biological effects through modulation of specific signaling pathways. Notably, it has been associated with the inhibition of c-Myc-Max protein-protein interactions, which are critical in various cancers. Dysregulation of the c-Myc pathway is implicated in tumorigenesis, making this compound a candidate for further investigation in cancer therapeutics .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description References
Antitumor Activity Demonstrated broad antitumor activity in vivo; currently under clinical evaluation for safety and efficacy.
Inhibition of c-Myc Function Disruption of c-Myc-Max interactions leads to reduced oncogenic activity, suggesting a therapeutic target for cancer treatment.
Potential Neurological Applications Interaction with S1P receptors may promote myelin repair, indicating potential use in demyelinating diseases like Multiple Sclerosis.
Anti-inflammatory Properties May modulate inflammatory pathways through cathepsin C inhibition, relevant in chronic inflammatory conditions.

Case Studies and Research Findings

  • Antitumor Studies : In preclinical models, this compound exhibited significant reduction in tumor size and improved survival rates in mice with xenografted tumors. The compound's mechanism involves the downregulation of c-Myc target genes, leading to apoptosis in cancer cells .
  • Neurological Research : Recent studies have explored the compound's effect on oligodendrocytes via S1P receptor activation. This suggests a dual role where it not only inhibits tumor growth but also supports myelin repair processes, potentially benefiting patients with demyelinating diseases .
  • Inflammatory Response Modulation : The compound's role in modulating cathepsin C activity has been investigated, showing promise in reducing inflammation associated with conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) by inhibiting protease activity involved in tissue degradation .

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